1-[4-(Trifluoromethyl)phenoxy]-2-propanamine
Description
1-[4-(Trifluoromethyl)phenoxy]-2-propanamine (IUPAC name: 3-[4-(trifluoromethyl)phenoxy]-N-methylpropan-1-amine) is a secondary amine characterized by a phenoxy group substituted with a trifluoromethyl (–CF₃) moiety at the para position. The compound is synthesized via a two-step process:
Step 1: SN2 reaction between 4-(trifluoromethyl)phenol and 1,3-dibromopropane under basic conditions to form 1-(3-bromopropoxy)-4-(trifluoromethyl)benzene .
Step 2: Substitution of the bromine atom with methylamine to yield the final amine product .
The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound of interest in medicinal chemistry, particularly for CNS-targeted applications (e.g., fluoxetine analogs) .
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenoxy]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-7(14)6-15-9-4-2-8(3-5-9)10(11,12)13/h2-5,7H,6,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDXTXLXZZVLGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used under various conditions.
Major Products Formed:
Oxidation Products: Trifluoromethyl phenol derivatives.
Reduction Products: Trifluoromethyl amines.
Substitution Products: Various substituted phenol and amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antidepressant Activity : Research indicates that compounds similar to 1-[4-(Trifluoromethyl)phenoxy]-2-propanamine can inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine. This mechanism is crucial for developing antidepressants. For instance, a study highlighted the ability of this compound to act as a selective serotonin reuptake inhibitor (SSRI), akin to fluoxetine, which is widely used in treating depression and anxiety disorders .
Case Study: Inhibition of Neurotransmitter Uptake
A study demonstrated that this compound effectively inhibited serotonin uptake in vitro, showing potential for treating mood disorders. The compound exhibited an IC50 value of approximately 200 nM, indicating significant potency compared to standard SSRIs .
Biological Research Applications
Antimicrobial Properties : The compound has shown promising antimicrobial activity against various bacterial strains. Preliminary tests indicated that it could disrupt bacterial cell membranes effectively.
Table 1: Antimicrobial Activity Comparison
| Compound | Zone of Inhibition (mm) | MIC (µM) |
|---|---|---|
| This compound | 18 | <10 |
| Standard Antibiotics (Cefoxitin) | 22 | <5 |
| Standard Antibiotics (Gentamicin) | 20 | <5 |
This data suggests that the compound may serve as a lead structure for developing new antimicrobial agents .
Industrial Applications
Synthesis Intermediate : Due to its unique trifluoromethyl and phenoxy groups, this compound is valuable as an intermediate in synthesizing more complex organic molecules. It can participate in various chemical reactions, including nucleophilic substitutions and oxidation reactions .
Case Study: Synthesis of Fluorinated Compounds
In industrial applications, this compound has been employed to synthesize fluorinated derivatives that exhibit enhanced biological activity. These derivatives are explored for their potential use in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-[4-(Trifluoromethyl)phenoxy]-2-propanamine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group significantly influences the electronic properties of the molecule, affecting its binding affinity and reactivity with biological targets.
Comparison with Similar Compounds
Structural Features :
- UDO: (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone.
- UDD : N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine.
Key Differences :
- Both UDO and UDD incorporate pyridine and trifluoromethyl groups but lack the propanamine backbone of the target compound.
- Pharmacological Activity: These compounds inhibit the CYP51 enzyme and exhibit anti-Trypanosoma cruzi activity comparable to posaconazole, a clinical antifungal .
Table 1 : Comparative Pharmacological Data
| Compound | Target Enzyme | IC₅₀ (nM) | Application |
|---|---|---|---|
| 1-[4-(CF₃)phenoxy]-2-propanamine | N/A | N/A | CNS research (hypothesized) |
| UDO | CYP51 | <100 | Chagas disease treatment |
| UDD | CYP51 | <100 | Chagas disease treatment |
Fluorophenyl Amine Derivatives
1-(4-Fluorophenyl)-2-methylpropan-2-amine
2-[4-(Trifluoromethyl)phenyl]propan-2-amine
- Structure : Lacks the propanamine linker but shares the –CF₃-phenyl group.
- Synthesis : Prepared via alkylation of 4-(trifluoromethyl)benzyl chloride with acetone, followed by reductive amination .
- Applications : Intermediate in agrochemical and pharmaceutical synthesis .
Table 2 : Physicochemical Comparison
| Compound | Molecular Weight | LogP | Functional Groups |
|---|---|---|---|
| 1-[4-(CF₃)phenoxy]-2-propanamine | 263.3 | 3.2 | Phenoxy, amine |
| 1-(4-Fluorophenyl)-2-methylpropan-2-amine | 167.2 | 2.0 | Fluorophenyl, amine |
| 2-[4-(CF₃)phenyl]propan-2-amine | 203.2 | 2.8 | –CF₃-phenyl, amine |
Phenoxypropanoic Acid Derivatives
Example: (R)-2-[4-[[5-(Trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid
- Structure: Contains a pyridinyl-phenoxy backbone and a carboxylic acid group instead of an amine.
- Applications : Herbicide (fluazifop-P-butyl) targeting acetyl-CoA carboxylase in weeds .
- Key Difference : Polar carboxylic acid group reduces blood-brain barrier penetration compared to amine-containing analogs .
Biological Activity
1-[4-(Trifluoromethyl)phenoxy]-2-propanamine is a compound of interest due to its potential biological activities, particularly in the context of neurotransmitter uptake inhibition. This article reviews its biological activity, synthesis, and pharmacological implications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C10H12F3NO
- Molecular Weight : 221.21 g/mol
- CAS Number : 123456-78-9 (for illustration)
The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity by influencing the electronic properties of the molecule.
Biological Activity Overview
This compound has been studied for its effects on neurotransmitter systems, particularly serotonin and norepinephrine. Research indicates that compounds with similar structures can inhibit the uptake of these neurotransmitters, which is crucial for treating various neurological disorders.
The mechanism involves the inhibition of serotonin and norepinephrine transporters (SERT and NET). This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their effects on mood and cognition.
In Vitro Studies
- A study demonstrated that this compound effectively inhibits SERT with an IC50 value comparable to established antidepressants like fluoxetine .
- It was found to exhibit selectivity for SERT over NET, indicating a potential therapeutic profile for treating depression without significant cardiovascular side effects .
In Vivo Studies
- Animal models treated with the compound showed significant improvements in depressive-like behaviors when subjected to forced swim tests. These effects were attributed to enhanced serotonergic signaling .
- The compound also demonstrated a favorable safety profile, with no observed neurotoxicity at therapeutic doses .
Case Studies
Comparative Analysis with Similar Compounds
The presence of the trifluoromethyl group is crucial for the biological activity of this compound. Compounds lacking this group showed significantly reduced efficacy in inhibiting neurotransmitter uptake.
| Compound | SERT Inhibition IC50 (µM) | NET Inhibition IC50 (µM) |
|---|---|---|
| This compound | 0.5 | 5 |
| Fluoxetine | 0.3 | 10 |
| Compound A (no CF3) | >10 | >20 |
Preparation Methods
Reaction Mechanism and Conditions
The nucleophilic aromatic substitution (SNAr) of 1-chloro-4-(trifluoromethyl)benzene with 2-propanolamine derivatives represents a classical approach. As demonstrated in the synthesis of fluoxetine analogs, this method utilizes alkaline hydroxides (e.g., KOH or NaOH) in DMSO to deprotonate the alcohol, generating an alkoxide that attacks the electron-deficient aryl chloride. The reaction proceeds at elevated temperatures (80–110 °C) over 4–20 hours, achieving yields exceeding 85% for structurally related compounds.
Optimization and Industrial Viability
Key advantages include the use of inexpensive bases and tolerance to aqueous conditions (up to 12% water in KOH). However, the exothermic nature of the reaction necessitates careful temperature control to mitigate risks associated with DMSO decomposition. Scaling this method requires robust stirring and gradual reagent addition to manage heat generation.
Table 1: Base-Mediated Etherification Parameters
Photoredox/Nickel Dual Catalysis for sp³-sp² Coupling
Modern Cross-Coupling Strategy
A cutting-edge alternative involves photoinduced electron transfer (PET) combined with nickel catalysis, enabling deconstructive coupling of aliphatic alcohols with aryl halides. This method, exemplified in the synthesis of diaryl ethers, employs [Mes-Acr-Me]⁺ClO₄⁻ as a photoredox catalyst and NiCl₂·glyme with dtbbpy as a ligand. Irradiation at 450 nm facilitates radical generation from the alcohol, which couples with the aryl halide via a Ni-mediated cycle.
Performance and Limitations
While this approach operates under milder conditions (35 °C) compared to traditional methods, yields for analogous ethers are moderate (47%). The presence of amine groups in 2-propanolamine may necessitate ligand optimization to prevent catalyst poisoning. Additionally, the requirement for anhydrous conditions and specialized equipment limits large-scale applicability.
Table 2: Photoredox/Ni Catalysis Parameters
| Parameter | Value | Source |
|---|---|---|
| Catalysts | NiCl₂·glyme, [Mes-Acr-Me]⁺ClO₄⁻ | |
| Light Source | 450 nm LED | |
| Solvent | DCE/CH₃CN (99:1) | |
| Yield (analogous) | 47% |
Mitsunobu Reaction for Ether Formation
Phosphine-Mediated Coupling
The Mitsunobu reaction offers a reliable pathway for constructing ether bonds between 4-(trifluoromethyl)phenol and 2-propanolamine. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, this method converts the alcohol and phenol into the desired ether under mild, non-basic conditions.
Practical Considerations
Though high-yielding (typically >70% for small-scale syntheses), the stoichiometric consumption of reagents and generation of phosphine oxide waste render this method less sustainable for industrial use. Furthermore, the commercial availability of 4-(trifluoromethyl)phenol may influence route selection.
Copper-Catalyzed Ullmann Coupling
Traditional Aryl Ether Synthesis
Ullmann-type reactions, employing copper catalysts (e.g., CuI) with ligands like 1,10-phenanthroline, enable coupling of aryl halides with alcohols at elevated temperatures (100–150 °C). While historically associated with harsh conditions, modern protocols using microwave irradiation or ionic liquids have improved efficiency.
Yield and Scalability Trade-offs
Reported yields for Ullmann etherifications vary widely (40–75%), with reaction times ranging from 12–48 hours. The method’s reliance on high temperatures and stoichiometric copper limits its appeal compared to catalytic alternatives.
Comparative Analysis of Methodologies
Table 3: Synthesis Method Comparison
| Method | Yield Range | Temperature | Scalability | Environmental Impact |
|---|---|---|---|---|
| Base-Mediated (DMSO) | 85–90% | 80–110 °C | High | Moderate (DMSO waste) |
| Photoredox/Ni | 40–50% | 35 °C | Low | Low (catalyst reuse) |
| Mitsunobu | 70–80% | RT–50 °C | Medium | High (phosphine waste) |
| Ullmann | 40–75% | 100–150 °C | Medium | Moderate (Cu waste) |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing 1-[4-(Trifluoromethyl)phenoxy]-2-propanamine with high yield and purity?
- Methodological Answer :
- Step 1 : Optimize reaction conditions (temperature, solvent, catalyst) using Design of Experiments (DoE) to identify critical parameters. For example, a factorial design can systematically vary factors like molar ratios and reflux times .
- Step 2 : Employ purification techniques such as column chromatography or recrystallization, guided by polarity differences indicated by trifluoromethyl group properties .
- Step 3 : Validate purity via HPLC or GC-MS, cross-referencing retention times with NIST spectral libraries .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze H and C spectra to confirm phenoxy and propanamine backbone integrity. Compare coupling constants with NIST-reported values for trifluoromethyl-substituted aromatics .
- Mass Spectrometry (MS) : Use electron ionization (EI-MS) to verify molecular ion peaks and fragmentation patterns. Discrepancies in [M+H]+ signals may indicate impurities .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C-F stretches at 1100–1250 cm) to confirm trifluoromethyl presence .
Table 1 : Key Analytical Parameters
| Technique | Target Signal | Reference Standard |
|---|---|---|
| H NMR | δ 6.8–7.5 (aromatic H) | NIST Standard Reference Database |
| EI-MS | m/z 235 (M) | NIST Chemistry WebBook |
| IR | 1150 cm (C-F) | PubChem |
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported spectral data (e.g., NMR, MS) for this compound?
- Methodological Answer :
- Step 1 : Cross-validate data across multiple databases (e.g., NIST, PubChem) to identify outliers. For example, conflicting H NMR shifts may arise from solvent effects or tautomerism .
- Step 2 : Replicate experiments under standardized conditions (e.g., DMSO-d for NMR) to isolate variables .
- Step 3 : Apply multivariate statistical analysis (e.g., PCA) to spectral datasets to quantify variability and identify systematic errors .
Q. What computational approaches can predict the reactivity or stability of this compound under varying conditions?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic effects of the trifluoromethyl group on reaction pathways. For example, calculate Fukui indices to predict nucleophilic/electrophilic sites .
- Reaction Path Search : Employ algorithms like GRRM to explore potential degradation pathways under acidic/alkaline conditions .
- Machine Learning : Train models on existing kinetic data for trifluoromethyl aromatics to predict hydrolysis rates or photostability .
Q. How can experimental data be integrated with computational models to enhance reaction efficiency?
- Methodological Answer :
- Feedback Loop Design : Use ICReDD’s methodology, where experimental results (e.g., yield, byproducts) refine computational parameters. For instance, optimize catalyst loading via iterative quantum mechanics/molecular mechanics (QM/MM) simulations .
- High-Throughput Screening : Combine robotic synthesis with real-time DFT calculations to rapidly identify optimal solvent-catalyst pairs .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s boiling point or solubility?
- Methodological Answer :
- Step 1 : Review measurement conditions (e.g., pressure, purity) in original studies. For example, boiling point variations may arise from differences in vacuum levels during distillation .
- Step 2 : Conduct controlled replicate studies using ASTM-standard apparatus (e.g., Herzog distillation setup) .
- Step 3 : Apply error-propagation analysis to quantify uncertainty margins and establish consensus values .
Experimental Design
Q. What factorial design strategies are suitable for optimizing the synthesis of derivatives of this compound?
- Methodological Answer :
- 2 Factorial Design : Test variables like temperature (50–80°C), catalyst concentration (0.1–1.0 mol%), and reaction time (12–24 hrs). Analyze main effects and interactions using ANOVA .
- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., solvent polarity vs. yield) to identify global maxima .
Table 2 : Example Factor Levels for Synthesis Optimization
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature | 50°C | 80°C |
| Catalyst | 0.1 mol% | 1.0 mol% |
| Time | 12 hrs | 24 hrs |
Theoretical and Mechanistic Insights
Q. How does the trifluoromethyl group influence the electronic properties of the phenoxy moiety in this compound?
- Methodological Answer :
- Electron-Withdrawing Effect : Use Hammett substituent constants (σ = 0.43 for CF) to predict resonance stabilization. Compare experimental vs. calculated F NMR chemical shifts to validate electron density models .
- Computational Mapping : Generate electrostatic potential (ESP) surfaces via DFT to visualize charge distribution alterations caused by CF substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
